molecular formula C6H7NO3S B2710774 Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate CAS No. 2090916-35-9

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate

Cat. No.: B2710774
CAS No.: 2090916-35-9
M. Wt: 173.19
InChI Key: IEIQWOOXRGZEDZ-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioamides with α-haloketones, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sulfuric acid to facilitate the cyclization and esterification processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

    5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a platform chemical for bio-based materials.

    Methyl 5-(hydroxymethyl)-2-furoate: Similar in structure but with a furan ring instead of a thiazole ring.

Uniqueness: Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur and nitrogen atoms in the thiazole ring contribute to its reactivity and potential bioactivity, distinguishing it from similar compounds with different heterocyclic rings .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)5-7-2-4(3-8)11-5/h2,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIQWOOXRGZEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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